molecular formula C17H32B2O4 B14113037 2,2-(1-Methyl-3-buten-1-ylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]

2,2-(1-Methyl-3-buten-1-ylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]

Cat. No.: B14113037
M. Wt: 322.1 g/mol
InChI Key: KPTFXYHTJJWPAO-UHFFFAOYSA-N
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Description

2,2-(1-Methyl-3-buten-1-ylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] is a boron-containing compound known for its unique chemical structure and reactivity. This compound is part of the dioxaborolane family, which is characterized by the presence of boron atoms within a cyclic structure. The compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-(1-Methyl-3-buten-1-ylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] typically involves the reaction of 1-methyl-3-buten-1-ylidene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized to ensure high yield and purity of the final product. Industrial production methods may also include purification steps, such as crystallization or distillation, to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,2-(1-Methyl-3-buten-1-ylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium, platinum). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include boronic acids, boronate esters, and other boron-containing compounds. These products have various applications in chemical synthesis and industrial processes .

Scientific Research Applications

2,2-(1-Methyl-3-buten-1-ylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2-(1-Methyl-3-buten-1-ylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] involves the interaction of its boron atoms with other molecules. The boron atoms can form stable complexes with various ligands, facilitating chemical reactions. The compound’s reactivity is influenced by the electronic and steric properties of the boron atoms and the surrounding molecular structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-(1-Methyl-3-buten-1-ylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] is unique due to its specific structure, which provides distinct reactivity and stability. This uniqueness makes it valuable in various chemical and industrial applications .

Properties

Molecular Formula

C17H32B2O4

Molecular Weight

322.1 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-2-yl]-1,3,2-dioxaborolane

InChI

InChI=1S/C17H32B2O4/c1-11-12-17(10,18-20-13(2,3)14(4,5)21-18)19-22-15(6,7)16(8,9)23-19/h11H,1,12H2,2-10H3

InChI Key

KPTFXYHTJJWPAO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(B2OC(C(O2)(C)C)(C)C)(C)CC=C

Origin of Product

United States

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